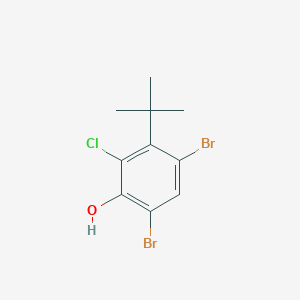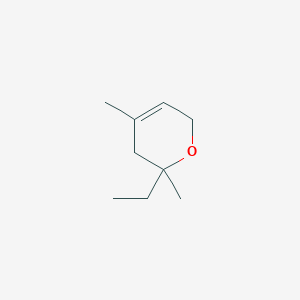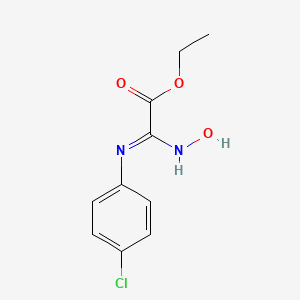
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate is an organic compound with the molecular formula C10H11ClN2O3 This compound is characterized by the presence of a chlorophenyl group, an imino group, and a hydroxyamino group attached to an ethyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyamino group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-bromophenyl)imino-2-(hydroxyamino)acetate
- Ethyl 2-(4-fluorophenyl)imino-2-(hydroxyamino)acetate
- Ethyl 2-(4-methylphenyl)imino-2-(hydroxyamino)acetate
Uniqueness
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
58696-63-2 |
|---|---|
Formule moléculaire |
C10H11ClN2O3 |
Poids moléculaire |
242.66 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(14)9(13-15)12-8-5-3-7(11)4-6-8/h3-6,15H,2H2,1H3,(H,12,13) |
Clé InChI |
VQPRLXZZVFZMII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NC1=CC=C(C=C1)Cl)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



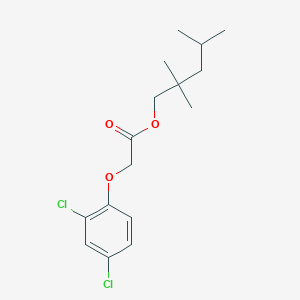

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
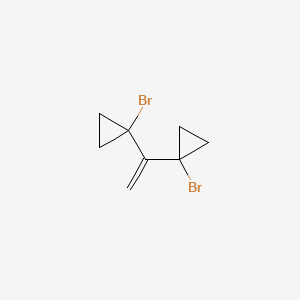
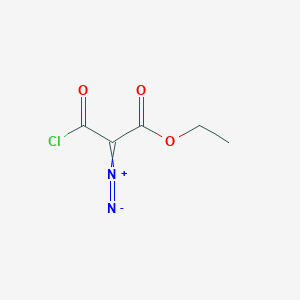
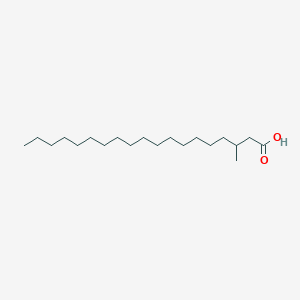
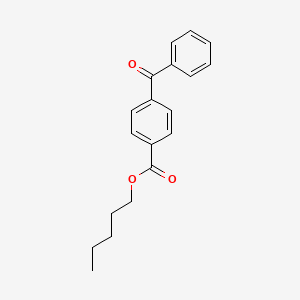
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

